molecular formula C18H16ClF3N6O B12180525 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12180525
M. Wt: 424.8 g/mol
InChI Key: SZWUKHLBAIGMGQ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps. One common route includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable triazolopyridazine derivative under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the triazolopyridazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and triazolopyridazine-based molecules. Compared to these, N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its complex structure and versatile chemical properties make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C18H16ClF3N6O

Molecular Weight

424.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H16ClF3N6O/c19-14-4-3-12(8-13(14)18(20,21)22)24-17(29)11-2-1-7-27(9-11)16-6-5-15-25-23-10-28(15)26-16/h3-6,8,10-11H,1-2,7,9H2,(H,24,29)

InChI Key

SZWUKHLBAIGMGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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